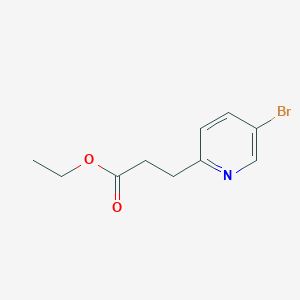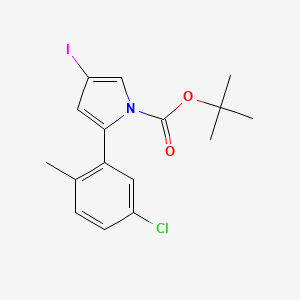![molecular formula C12H12O B1409112 [1-(4-Ethynylphenyl)cyclopropyl]methanol CAS No. 1678527-86-0](/img/structure/B1409112.png)
[1-(4-Ethynylphenyl)cyclopropyl]methanol
描述
[1-(4-Ethynylphenyl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with an ethynyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethynylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of an ethynyl-substituted phenyl compound followed by the introduction of a methanol group. One common method involves the reaction of 4-ethynylbenzaldehyde with diazomethane to form the cyclopropyl intermediate, which is then reduced to the corresponding methanol derivative using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: [1-(4-Ethynylphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the ethynyl group, to form a variety of substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, [1-(4-Ethynylphenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl and ethynyl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various industrial applications.
作用机制
The mechanism by which [1-(4-Ethynylphenyl)cyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl and ethynyl groups can engage in specific binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
相似化合物的比较
[1-(4-Ethynylphenyl)cyclopropyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[1-(4-Ethynylphenyl)cyclopropyl]acetone: Contains an acetone group instead of methanol.
[1-(4-Ethynylphenyl)cyclopropyl]amine: Features an amine group in place of methanol.
Uniqueness: The uniqueness of [1-(4-Ethynylphenyl)cyclopropyl]methanol lies in its combination of a cyclopropyl group with an ethynyl-substituted phenyl ring and a methanol moiety. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
[1-(4-ethynylphenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6,13H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVKPCBOJBJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



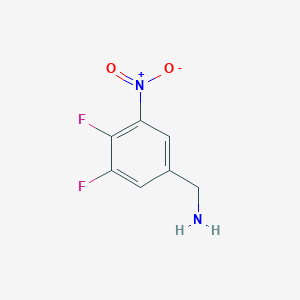
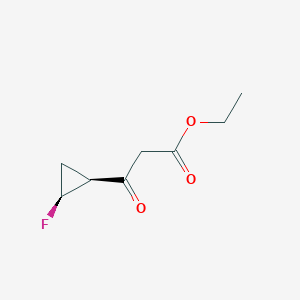
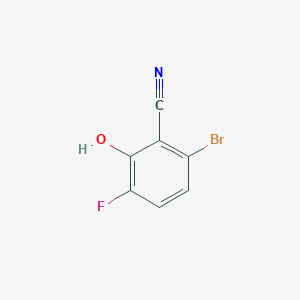
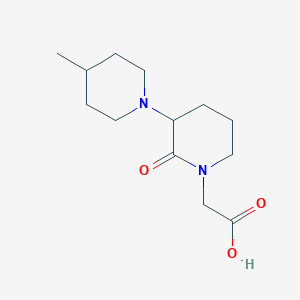
![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)
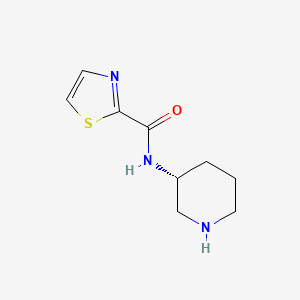
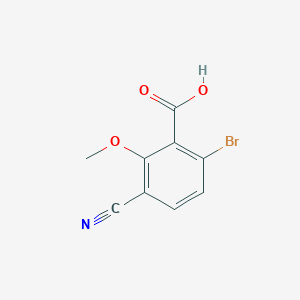

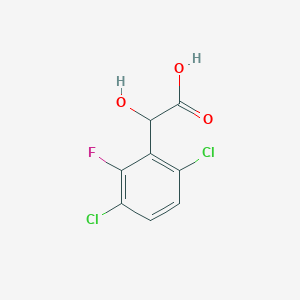
![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)
